![molecular formula C16H20N2O4 B1323338 1-[2-[(叔丁氧羰基)氨基]乙基]-1H-吲哚-6-羧酸 CAS No. 885266-68-2](/img/structure/B1323338.png)

1-[2-[(叔丁氧羰基)氨基]乙基]-1H-吲哚-6-羧酸

描述

The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis . It is often used for the protection of amines, particularly in the synthesis of peptides . The compound “2-(tert-Butoxycarbonylamino)-1-ethanol” is a derivative of the Boc group .

Molecular Structure Analysis

The molecular formula of “2-(tert-Butoxycarbonylamino)-1-ethanol” is C7H15NO3, and its molecular weight is 161.20 .

Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA) .

Physical And Chemical Properties Analysis

“2-(tert-Butoxycarbonylamino)-1-ethanol” is a liquid at 20°C . It has a boiling point of 92°C at 0.3 mmHg, a density of 1.05, and a refractive index of 1.45 .

科学研究应用

化学合成和化合物开发

1-[2-[(叔丁氧羰基)氨基]乙基]-1H-吲哚-6-羧酸及其衍生物已在复杂有机分子的合成中得到探索。例如,该化合物的衍生物已被用于双吲哚海洋生物碱 Topsentin 的脱氮类似物的简便合成中,展示了其在生成具有潜在抗癌特性的化合物方面的效用。这些衍生物针对约 60 个人类肿瘤细胞系进行评估,其中一些对特定的癌症亚组显示出中度活性,突出了该化合物在药物化学和药物发现中的相关性 (Carbone 等人,2013).

合成方法

该化合物与新的合成方法的开发有关。例如,其叔丁氧羰基已用于胺的 N-叔丁氧羰基化,为用二叔丁基碳酸酯保护胺提供了一种高效且环保的催化剂。该过程在肽合成中至关重要,其中保护氨基是基本步骤。该方法的特点是效率高、反应时间短、避免副产物,使其成为合成化学家工具箱中的宝贵补充 (Heydari 等人,2007).

先进材料开发

此外,1-[2-[(叔丁氧羰基)氨基]乙基]-1H-吲哚-6-羧酸的用途还扩展到材料科学领域。它已被用于合成新材料和功能化分子,例如制备新型吲哚衍生物。这些材料在设计抗癌剂的新药效团方面具有潜在应用。功能化氨基酸衍生物的合成,包括 N-取代的 1-N-(叔丁氧羰基)-2,2-二甲基-4-苯基-5-恶唑烷酮甲酰胺,证明了该化合物在创造具有针对各种癌细胞系的有希望的细胞毒性的分子中的作用,为新型治疗剂的开发开辟了途径 (Kumar 等人,2009).

作用机制

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used as an amine protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The protection and deprotection of the amine functional group play a significant role in organic synthesis .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, could potentially influence its bioavailability .

Result of Action

The protection and deprotection of the amine functional group can significantly influence the synthesis of other organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can influence its bioavailability . Additionally, the temperature can affect the rate of the reaction involving the compound .

安全和危害

未来方向

属性

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKSQIDOSQMQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140725 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885266-68-2 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

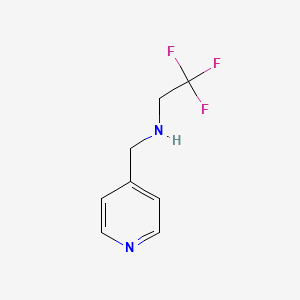

amine](/img/structure/B1323259.png)

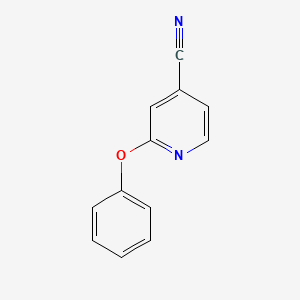

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)